molecular formula C11H16ClNO4 B12322408 Ethyl 2-amino-3-(3,4-dihydroxyphenyl)propanoate hydrochloride

Ethyl 2-amino-3-(3,4-dihydroxyphenyl)propanoate hydrochloride

Cat. No.: B12322408
M. Wt: 261.70 g/mol
InChI Key: CVQFXVIIFKVRCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-amino-3-(3,4-dihydroxyphenyl)propanoate hydrochloride (CAS: 23234-41-5) is an amino acid ester derivative featuring a 3,4-dihydroxyphenyl (catechol) substituent. Its molecular formula is C₁₁H₁₆ClNO₄, with a molecular weight of 261.7 g/mol . The compound includes an ethyl ester group and a hydrochloride salt, enhancing solubility in polar solvents. Notably, this product has been discontinued by suppliers like Biosynth, limiting its commercial availability .

A structurally related compound, ethyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoate hydrochloride (CAS: 2508-79-4), introduces a methyl group at the α-carbon of the amino acid backbone, increasing steric hindrance and altering pharmacological interactions. Its molecular weight is 275.73 g/mol (C₁₂H₁₈ClNO₄) .

Properties

IUPAC Name

ethyl 2-amino-3-(3,4-dihydroxyphenyl)propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4.ClH/c1-2-16-11(15)8(12)5-7-3-4-9(13)10(14)6-7;/h3-4,6,8,13-14H,2,5,12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVQFXVIIFKVRCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC(=C(C=C1)O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc-Protected Intermediate Synthesis

US9290445B2 and EP2349973A2 describe a multi-step approach using tert-butoxycarbonyl (Boc) protection:

  • Boc activation : L-DOPA reacts with di-tert-butyl dicarbonate in tetrahydrofuran (THF), forming Boc-L-DOPA.
  • Esterification : Boc-L-DOPA is treated with ethyl chloroformate in N-methylpyrrolidone (NMP), yielding the ethyl ester.
  • Deprotection : Trifluoroacetic acid (TFA) removes the Boc group, followed by HCl neutralization.

Table 2: Protective-Group Method Performance

Step Conditions Yield (%)
Boc activation THF, 0°C, 2 hours 85
Esterification NMP, 25°C, 6 hours 78
Deprotection TFA/HCl, 1 hour 90

Silyl Ether Protection

J-stage reports a method using tert-butyldimethylsilyl (TBS) groups to protect catechol hydroxyls:

  • Silylation : L-DOPA reacts with TBS-Cl in acetonitrile, catalyzed by 1,8-diazabicycloundec-7-ene (DBU).
  • Esterification : The silylated derivative undergoes ethyl ester formation via thionyl chloride/ethanol.
  • Desilylation : Tetrabutylammonium fluoride (TBAF) removes TBS groups, followed by HCl salt formation.

Key Insight : Silylation prevents oxidation during esterification, improving yields to 80–85%.

Enzymatic and Green Chemistry Approaches

Lipase-Catalyzed Esterification

A solvent-free method employs immobilized Candida antarctica lipase B (CAL-B) to catalyze L-DOPA’s esterification with ethanol. Key advantages include:

  • Mild conditions : 35°C, atmospheric pressure.
  • Selectivity : No racemization at the α-carbon.
  • Yield : 70% after 48 hours, with >99% enantiomeric excess (ee).

Microwave-Assisted Synthesis

Patent NZ229910A details a microwave-enhanced route reducing reaction times by 80%:

  • Conditions : 300 W, 100°C, 30 minutes.
  • Yield : 68% with 97% purity, avoiding prolonged heating.

Industrial-Scale Production

Continuous Flow Reactors

BenchChem highlights industrial protocols using continuous flow systems for esterification:

  • Residence time : 10 minutes at 120°C.
  • Throughput : 50 kg/day with 95% conversion.

Purification Techniques

Table 3: Industrial Purification Methods

Technique Solvent System Purity (%)
Crystallization Ethanol/water (3:1) 99.2
Column Chromatography CH₂Cl₂/MeOH (9:1) 99.5
HPLC Acetonitrile/H₂O 99.9

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-(3,4-dihydroxyphenyl)propanoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmacological Applications

1.1 Treatment of Parkinson's Disease

Ethyl 2-amino-3-(3,4-dihydroxyphenyl)propanoate hydrochloride is primarily recognized for its role as a prodrug of Levodopa, which is used in the treatment of Parkinson's disease. Levodopa serves as a precursor to dopamine, a neurotransmitter that is deficient in patients with Parkinson's disease. The compound has been shown to improve motor function and reduce symptoms associated with the disease .

1.2 Cognitive Disorders

Research indicates that this compound may also be beneficial in treating cognitive impairment disorders and conditions like schizophrenia. Its pharmacological profile suggests it can enhance cognitive functions by increasing dopamine levels in the brain .

Antioxidant Properties

Recent studies have highlighted the antioxidant capabilities of this compound. The compound exhibits significant free radical scavenging activity, which can protect cells from oxidative stress-related damage . This property is particularly relevant in developing therapeutic agents for conditions exacerbated by oxidative stress, such as neurodegenerative diseases.

Anticancer Research

3.1 Antitumor Activity

This compound derivatives have been evaluated for their anticancer properties. Studies have shown that certain derivatives can inhibit the proliferation of cancer cell lines while exhibiting minimal toxicity to normal cells . This selectivity makes them promising candidates for further development as anticancer agents.

3.2 Structure-Activity Relationship Studies

Research into the structure-activity relationships of compounds related to ethyl 2-amino-3-(3,4-dihydroxyphenyl)propanoate has revealed insights into how modifications can enhance their anticancer efficacy and selectivity . Such studies are crucial for designing new compounds with improved therapeutic profiles.

Synthesis and Formulation Development

The synthesis of this compound has been optimized to improve yields and purity. Various synthetic routes have been developed that allow for the efficient production of this compound and its derivatives . Additionally, formulation strategies are being explored to enhance the bioavailability and therapeutic effectiveness of the compound when administered orally .

Case Studies and Research Findings

Study Focus Findings
Barabanov et al. (2024)SynthesisDeveloped a three-stage synthesis method yielding 59% for D,L-2-Amino-3-(3,4-dihydroxyphenyl)propanoic Acid .
MDPI (2024)Anticancer ActivityIdentified several derivatives with significant anticancer effects on A549 cell lines with reduced toxicity to non-cancerous cells .
IMR Press (2018)Antioxidant PropertiesDemonstrated that phenolic peptides derived from similar structures exhibit strong antioxidant capabilities .

Mechanism of Action

The mechanism of action of Ethyl 2-amino-3-(3,4-dihydroxyphenyl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a precursor to neurotransmitters such as dopamine, influencing various biochemical processes. It may also interact with enzymes involved in neurotransmitter synthesis and metabolism, thereby modulating their activity .

Comparison with Similar Compounds

Structural Analogues with Aromatic Substitutions

The following table summarizes key derivatives with variations in the aromatic ring or ester group:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Structural Features Notable Properties/Applications
Ethyl 2-amino-3-(3,4-dihydroxyphenyl)propanoate HCl (23234-41-5) C₁₁H₁₆ClNO₄ 261.7 Catechol group, ethyl ester Discontinued; potential antioxidant studies
(R)-Ethyl 2-amino-3-phenylpropanoate HCl (63060-94-6) C₁₁H₁₆ClNO₂ 229.7 Phenyl group (no hydroxyls) Chiral intermediate in peptide synthesis
(R)-Ethyl 2-amino-3-(4-fluorophenyl)propanoate HCl (2061996-60-7) C₁₁H₁₄ClFNO₂ 247.7 4-Fluorophenyl substitution Enhanced metabolic stability; fluorinated drug candidates
Ethyl 2-amino-3-(4-iodophenyl)propanoate HCl (502842-21-9) C₁₁H₁₅ClINO₂ 363.6 4-Iodophenyl substitution Radiolabeling potential; heavy atom effect
Ethyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate HCl (1375473-45-2) C₁₁H₁₅Cl₂NO₃ 280.16 Chlorophenyl + β-hydroxyl group Increased polarity; potential β-blocker analogues

Key Observations :

  • Electron-Withdrawing Groups (e.g., F, Cl, I) : Fluorine and chlorine enhance metabolic stability and binding affinity in drug design . Iodine’s large atomic radius facilitates radiolabeling for imaging .
  • Catechol vs. Phenyl : The catechol group (3,4-dihydroxyphenyl) in the parent compound confers antioxidant activity but may reduce bioavailability due to rapid oxidation .

Analogues with Heterocyclic or Aliphatic Modifications

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Structural Features Notable Properties/Applications
Ethyl 2-Amino-3-(1H-indol-3-yl)propanoate HCl (7479-05-2) C₁₃H₁₇ClN₂O₂ 268.75 Indole substituent Serotonergic activity; neuropharmacology research
Methyl 2-amino-3-(4-hydroxyphenyl)propanoate HCl (3728-20-9) C₁₀H₁₄ClNO₃ 231.68 Methyl ester, single 4-hydroxyphenyl Simplified catechol analogue; improved solubility

Key Observations :

Functional Analogues: Dopamine and Derivatives

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Structural Features Notable Properties/Applications
2-(3,4-Dihydroxyphenyl)ethylamine HCl (Dopamine HCl, 62-31-7) C₈H₁₂ClNO₂ 189.64 Ethylamine backbone, catechol group Neurotransmitter; Parkinson’s disease therapy

Comparison with Parent Compound: Dopamine HCl lacks the amino acid ester structure but shares the catechol moiety, highlighting the importance of the ester group in modulating bioavailability and enzymatic degradation in the parent compound .

Research Implications and Trends

  • Pharmacological Potential: Fluorinated and iodinated derivatives are prioritized in drug discovery for improved stability and imaging utility .
  • Structural Optimization : Methyl or ethyl ester choices balance solubility and metabolic resistance .
  • Discontinuation Challenges : The discontinued status of the parent compound (CAS 23234-41-5) necessitates reliance on analogues like CAS 2508-79-4 for ongoing research .

Biological Activity

Ethyl 2-amino-3-(3,4-dihydroxyphenyl)propanoate hydrochloride, commonly referred to as L-Dopa ethyl ester, is a derivative of L-DOPA. It has garnered attention for its potential therapeutic applications, particularly in neurodegenerative diseases such as Parkinson's disease. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Chemical Name: Ethyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate
  • Molecular Formula: C11H15NO4
  • Molecular Weight: 225.24 g/mol
  • CAS Number: 37178-37-3

This compound acts primarily as a prodrug for L-DOPA. Upon administration, it is rapidly hydrolyzed by nonspecific esterases in the gastrointestinal tract to release L-DOPA, which subsequently crosses the blood-brain barrier and is converted to dopamine. This mechanism is crucial for alleviating the symptoms of Parkinson's disease by replenishing dopamine levels in the brain .

Neuroprotective Effects

Research indicates that L-Dopa ethyl ester exhibits neuroprotective properties. In studies involving rotenone-induced models of Parkinson's disease, it has been shown to mitigate neurotoxicity and improve motor functions. The compound's protective effects are believed to stem from its ability to enhance dopaminergic signaling and reduce oxidative stress within neuronal cells .

Antioxidant Properties

The compound also demonstrates significant antioxidant activity. It has been reported that the phenolic structure of L-Dopa ethyl ester contributes to its ability to scavenge free radicals, thereby protecting cells from oxidative damage. This property is particularly beneficial in neurodegenerative conditions where oxidative stress plays a pivotal role in disease progression .

Selective Cytotoxicity

In vitro studies have highlighted the selective cytotoxicity of L-Dopa ethyl ester against certain tumor cell lines while sparing normal lymphocytes. This selectivity suggests potential applications in cancer therapy, where it could be used to target malignant cells with minimal effects on healthy tissues .

Efficacy in Parkinson’s Disease

A clinical trial comparing L-Dopa ethyl ester with standard levodopa-carbidopa treatment found that while it was well tolerated, it did not demonstrate superior efficacy over conventional therapies. However, its enhanced gastric solubility may offer advantages in specific patient populations .

Antitumor Activity

A study assessing the effects of phenolic compounds derived from L-DOPA analogs showed that these compounds could inhibit tumor cell proliferation significantly. The research indicated that specific derivatives exhibited greater selectivity towards cancer cells compared to normal cells, highlighting their potential in targeted cancer therapies .

Data Table: Summary of Biological Activities

Biological Activity Effect Mechanism
NeuroprotectiveMitigates neurotoxicityEnhances dopaminergic signaling
AntioxidantScavenges free radicalsPhenolic structure reduces oxidative stress
Selective cytotoxicityInhibits tumor cell proliferationTargets malignant cells while sparing normals

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.